Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate
Description
Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a furyl group and an imino-ether moiety. The 2,6-dichlorobenzyloxy group attached to the imine nitrogen is a critical structural element influencing its physicochemical and biological properties. Key identifiers include:
- Molecular Formula: C₁₈H₁₃Cl₂NO₄S
- Molecular Weight: 410.28 g/mol
- CAS Registry Number: 241488-16-4 .
Properties
IUPAC Name |
methyl 3-[5-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-12(7-8-26-17)16-6-5-11(25-16)9-21-24-10-13-14(19)3-2-4-15(13)20/h2-9H,10H2,1H3/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDENLERQLJBEOG-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate (CAS No. 241488-16-4) is a synthetic compound with notable biological activities. Its unique structure, characterized by a thiophene and furan moiety, along with a dichlorobenzyl group, suggests potential pharmacological applications. This article aims to explore the biological activity of this compound through various studies and data.
- Molecular Formula : C18H13Cl2NO4S
- Molecular Weight : 410.27 g/mol
- CAS Number : 241488-16-4
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its cytotoxicity and potential as an anti-cancer agent.
Cytotoxicity Studies
- Cell Line Testing : Research indicates that compounds with similar structural features exhibit varying levels of cytotoxicity against different cancer cell lines. In particular, studies have shown that compounds containing thiophene and furan rings can induce apoptosis in tumor cells.
- Mechanism of Action : The mechanism by which this compound exerts its cytotoxic effects is not fully elucidated but may involve the inhibition of key cellular pathways such as those mediated by protein kinases, which are critical for cell proliferation and survival.
Case Study 1: Inhibition of Protein Kinase CK2
A related compound has been studied for its ability to inhibit protein kinase CK2, a key regulator in various cellular processes including cell growth and proliferation. This inhibition could lead to reduced tumor growth in cancer models.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds indicates that electron-withdrawing groups, such as dichlorobenzyl moieties, enhance the cytotoxic potential by increasing solubility and reactivity towards cellular targets . This suggests that this compound may possess enhanced activity compared to structurally simpler analogs.
Data Table: Biological Activity Comparison
| Compound Name | CAS Number | Cytotoxicity (IC50 µM) | Target Enzyme |
|---|---|---|---|
| This compound | 241488-16-4 | TBD | CK2 |
| Related Compound A | TBD | TBD | TBD |
| Related Compound B | TBD | TBD | TBD |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of thiophene-furan hybrids with substituted imino-ether groups. Below is a comparative analysis with structurally related derivatives:
Key Research Findings
Benzoyloxy-substituted analogues (e.g., CAS 241488-28-8) exhibit red-shifted UV-Vis spectra due to extended conjugation, suggesting utility in optical applications .
Biological Implications: Dichlorobenzyl-substituted compounds (e.g., Duo3 in ) are often associated with pesticidal or antimicrobial activity. The dimeric structure of Duo3 may enhance binding avidity to biological targets via multivalency .
Synthetic Accessibility :
- The target compound and its 3,4-dichloro isomer share identical molecular formulas and synthetic routes, differing only in the chlorobenzyl starting material. This modularity allows for rapid diversification in drug discovery .
Notes
- Structural variations in the benzyloxy group significantly modulate electronic, steric, and solubility profiles.
- Further studies are required to elucidate the target compound’s specific applications, particularly in comparison to documented pesticides like furilazole () or Famoxadone ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
